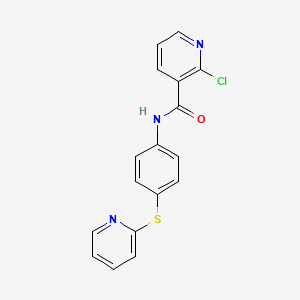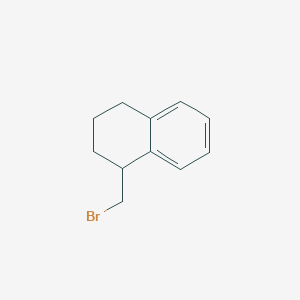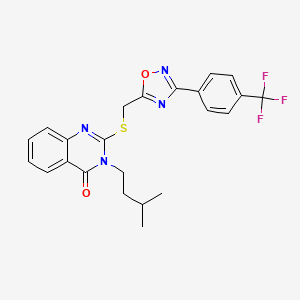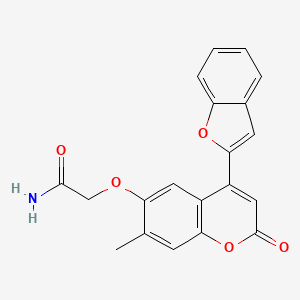![molecular formula C23H26N2O5 B2590985 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide CAS No. 898465-19-5](/img/structure/B2590985.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide” is a synthetic molecule. The molecule contains a total of 39 bonds, including 21 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 tertiary amide .
Molecular Structure Analysis
The molecular formula of the compound is C22H24N2O4, and it has a molecular weight of 380.444. The structure includes a cyclopropanecarbonyl group attached to a quinoline ring system, which is further modified with a trimethoxybenzamide group .科学的研究の応用
Catalysis and Coordination Chemistry
NHCs serve as excellent ligands for transition metals in catalytic reactions. Their strong σ-donation and weak π-backbonding properties make them effective in various transformations, such as cross-coupling reactions, hydrogenations, and C–H activations. The tunability of NHCs allows researchers to tailor their electronic and steric properties, optimizing their performance in specific catalytic processes .
Organocatalysis
NHCs also act as powerful organocatalysts. Their ability to activate electrophiles and nucleophiles enables them to participate in umpolung reactions, where the polarity of a functional group is reversed. This property has applications in asymmetric catalysis, where NHCs facilitate enantioselective transformations. For instance, NHCs can catalyze the Stetter reaction, Michael addition, and other key organic transformations .
Stabilization of Reactive Intermediates
NHCs stabilize reactive intermediates, such as carbenes and radicals. Their robust nature allows researchers to isolate and study these otherwise transient species. By providing a protective environment, NHCs enable investigations into reaction mechanisms and the behavior of short-lived species. This knowledge contributes to the development of new synthetic methodologies .
Medicinal Chemistry and Drug Discovery
Researchers explore NHCs as potential drug candidates due to their stability and unique properties. NHC-metal complexes exhibit promising biological activities, including anticancer, antimicrobial, and antiviral effects. The design of NHC-based drugs involves fine-tuning their coordination chemistry and optimizing their interactions with biological targets .
Materials Science
NHCs find applications in materials science, particularly in the synthesis of functional materials. Their ability to coordinate with metal ions allows for the creation of luminescent complexes, conductive polymers, and catalyst-immobilized materials. NHC-functionalized nanoparticles and polymers contribute to advancements in optoelectronics, sensors, and catalysis .
Supramolecular Chemistry
NHCs participate in supramolecular assemblies, forming host-guest complexes and self-assembled structures. Their predictable binding interactions with other molecules enable the design of molecular receptors, sensors, and molecular machines. Researchers explore NHC-based host systems for selective recognition and controlled release of guest molecules .
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-11-16(12-20(29-2)21(19)30-3)22(26)24-17-9-8-14-5-4-10-25(18(14)13-17)23(27)15-6-7-15/h8-9,11-13,15H,4-7,10H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCPOLSFAFTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)


![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2590909.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)
![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)

![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)
![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)